6-bromo-N-[2-(4-morpholinyl)ethyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide -

6-bromo-N-[2-(4-morpholinyl)ethyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide

Catalog Number: EVT-4412760
CAS Number:
Molecular Formula: C25H28BrN3O3
Molecular Weight: 498.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound is an oxazole derivative that has been synthesized and characterized using various spectroscopic techniques, including IR, 13C NMR, and Mass spectroscopy, as well as single-crystal X-ray diffraction analysis []. The study focuses on its crystal structure and intermolecular interactions, particularly hydrogen bonding, which are crucial for its stability in solid-state.

Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate

Compound Description: This compound represents an imidazo[4,5-b]pyridine derivative whose crystal structure, elucidated through X-ray diffraction, reveals two independent molecules within the asymmetric unit []. The study highlights the variations in the conformations of the ester substituents and the intermolecular interactions, specifically C—H⋯N and C—H⋯O hydrogen bonds, contributing to the crystal packing.

N-[(R)-(6-Bromo-2-methoxyquinolin-3-yl)(phenyl)methyl]-N-[(S)-1-(4-methoxyphenyl)ethyl]-2-(piperazin-1-yl)acetamide

Compound Description: This compound is notable for its complex structure, featuring a 6-bromo-2-methoxyquinoline moiety, a piperazine ring, and chiral centers []. The crystal structure analysis provides insights into the conformation of the piperazine ring and the orientation of the quinoline and phenyl rings.

Compound Description: BTZP is a pyrazolone derivative containing a bromo-substituted benzothiazole moiety. This compound served as an intermediate for synthesizing a series of N-Mannich bases, aimed at investigating the impact of structural modifications on biological activities, including antimicrobial, antioxidant, and cytotoxic effects [].

rac-Ethyl 3-(3-bromo-2-thienyl)-2-oxo-6-(4-propoxyphenyl)cyclohex-3-ene-1-carboxylate

Compound Description: This racemic compound features a cyclohexene ring substituted with both a bromothiophene and a propoxyphenyl group []. The crystal structure, determined through X-ray diffraction, reveals two independent molecules in the asymmetric unit, highlighting conformational flexibility.

(2S)-1-[4-(2-{6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

Compound Description: MPC-3100 represents a purine-based Hsp90 inhibitor developed as a potential anticancer agent. It exhibits promising in vitro and in vivo activity against various cancer cell lines and tumor models [].

6-Bromo-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one

Compound Description: This compound is characterized by the presence of an imidazo[4,5-b]pyridine ring system linked to an oxazolidinone moiety via an ethyl bridge []. This research emphasizes the conformational features and intermolecular interactions of this compound in its solid-state, providing insights into its potential applications.

Ethyl 2‐Bromo‐2‐fluoroacetate

Compound Description: This reagent serves as a source of fluorine for introducing fluorine atoms into organic molecules []. Its reactivity stems from the presence of the bromo and fluoro substituents on the acetate moiety.

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430)

Compound Description: AM-0687 and AM-1430 are potent and selective PI3Kδ inhibitors with promising in vivo activity in animal models of inflammation []. These compounds share a common quinoline core structure with variations in the fluorine substitution pattern.

Compound Description: FLB 457 and FLB 463 are potential antipsychotic agents exhibiting potent and stereospecific dopamine D2 receptor antagonism []. The crystal structure analysis reveals key structural features, including the conformation of the amide side chain and the influence of intramolecular hydrogen bonding.

(+)-4-[2-[4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]-pyridin-11(R)-yl)-1-piperidinyl]-2-oxo-ethyl]-1-piperidinecarboxamide (SCH-66336)

Compound Description: SCH-66336 is a potent farnesyl protein transferase (FPT) inhibitor. This compound demonstrates good oral bioavailability and efficacy in preclinical models, leading to its investigation in human clinical trials as a potential anticancer agent [].

6-Bromo-1-ethyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Compound Description: This compound, containing a benzothiazine ring system, has been structurally characterized using X-ray crystallography []. The study focuses on the conformation of the thiazine ring and the role of intra- and intermolecular hydrogen bonding in its crystal packing.

Ethyl N-(3-((2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)-N-(4-cyanobenzoyl)glycinate and Ethyl N-(3-((2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)carbamoyl)-2-fluorophenyl)-N-(6-fluoronicotinoyl)glycinate

Compound Description: These compounds belong to a series of meta-diamide derivatives designed and synthesized as potential insecticides []. They exhibit potent insecticidal activity against various insect species, comparable to the commercial insecticide broflanilide.

trans-N-[4-[2-(6-Cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011)

Compound Description: SB-277011 represents a potent and selective dopamine D(3) receptor antagonist with high oral bioavailability and CNS penetration in rats. It was developed as a potential antipsychotic agent with a reduced side effect profile compared to existing therapies [].

6-Bromo-2-phenylquinoline-4-carboxylic acid and its derivatives

Compound Description: This research focuses on synthesizing and characterizing a series of derivatives derived from 6-bromo-2-phenylquinoline-4-carboxylic acid []. This core structure serves as a scaffold for exploring the impact of different substituents on the biological activity of the resulting compounds.

2-(6-Bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl)-N-substituted acetamides and 1-Amino-5-(6-bromo-3,4-dihydro-2-phenyl-4-oxoquinazolin-3yl)methyl-1,3,4-triazin-2-thiol

Compound Description: These compounds are quinazolinone derivatives synthesized and evaluated for their pharmacological activities, including antibacterial, anti-inflammatory, and analgesic effects [].

(R)-5-Bromo-N-(1-ethyl-4-methylhexahydro-1H-1,4-diazepan-6-yl)-2-methoxy-6-methylamino-3-pyridinecarboxamide

Compound Description: This compound is a potent serotonin 5-HT3 and dopamine D2 receptor antagonist with significant antiemetic properties [, ]. Its stereospecific activity highlights the importance of its absolute configuration for optimal biological effects.

Compound Description: These compounds are benzo[b]thiophene derivatives investigated for their potential pharmacological activities []. The presence of the 2-chloroethyl side chain suggests their possible use as alkylating agents or their interaction with biological targets through covalent modifications.

N‐(2‐bromo ethyl)‐N‐ethyl‐N1‐naphthylmethylamine HBr (SY28)

Compound Description: SY28 is a compound studied for its binding affinity to proteins in the guinea pig vas deferens []. The presence of a bromoethyl group suggests its potential as an alkylating agent, capable of covalently modifying target proteins.

3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives

Compound Description: This research explores the synthesis and pharmacological evaluation of a series of 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives []. These compounds exhibit promising anti-inflammatory and analgesic properties.

4-(1-(Pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives

Compound Description: This research introduces a novel synthetic route for preparing 4-(1-(pyrimidin-4-yl)ethyl)-12H-pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives and evaluates their antibacterial activity []. These compounds demonstrate moderate antibacterial activity compared to reference drugs.

Coumarin‐3‐carboxamide‐N‐morpholine Hybrids

Compound Description: These compounds combine coumarin and morpholine moieties through a carboxamide linker, designed as potential cholinesterase inhibitors for Alzheimer's disease treatment [].

Compound Description: This research focuses on 1,2,4-oxadiazole benzoic acid derivatives and their potential therapeutic applications for treating various diseases []. The presence of the oxadiazole ring suggests their possible involvement in modulating biological processes.

3-Bromo-2-acetylthiophene Chalcones and Ethyl-4-(3-bromothien-2-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylate Derivatives

Compound Description: This research involves the synthesis and characterization of 3-bromo-2-acetylthiophene chalcones and their corresponding cyclohexene derivatives. These compounds are evaluated for their anti-inflammatory, analgesic, and antimicrobial activities [].

1-Methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles-3-ethoxycarbonyl

Compound Description: This research details the synthesis of 1-methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindoles-3-ethoxycarbonyl, an indole derivative, using a multi-step synthetic route [].

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is a potent and selective CB1 cannabinoid receptor antagonist, displaying nanomolar affinity for both rat and human CB1 receptors []. This compound has been extensively characterized for its biochemical and pharmacological properties, highlighting its potential as a therapeutic agent for various conditions.

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine and its derivatives

Compound Description: This research focuses on using 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a key building block for synthesizing a diverse range of polyheterocyclic compounds []. These newly synthesized compounds are characterized using IR and 1H NMR spectroscopy and screened for their in vitro antibacterial activity.

4-(3,5-disubstitue-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones and their derivatives

Compound Description: These compounds, featuring a triazole-thiophene hybrid structure, were synthesized and investigated for their potential antifungal and antibacterial properties []. The research underscores the importance of exploring novel heterocyclic compounds for discovering new antimicrobial agents.

1,2,4-Triazole Derivatives

Compound Description: This research explores the development of plant microbicides containing synergistic mixtures of 1,2,4-triazole derivatives, such as epoxyconazole, fenbuconazole, metconazole, tetraconazole, tebuconazole, and bromuconazole [].

Compound Description: This research describes the synthesis and characterization of a series of well-defined nickel(II) complexes supported by tridentate SNO Schiff-base ligands []. The study explores the catalytic activity of these complexes, particularly in the ring-opening copolymerization of epoxides and anhydrides.

Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Compound Description: This compound represents a hexahydroquinoline derivative characterized by X-ray crystallography []. The research focuses on its molecular conformation, hydrogen bonding patterns, and crystal packing.

Properties

Product Name

6-bromo-N-[2-(4-morpholinyl)ethyl]-2-(4-propoxyphenyl)-4-quinolinecarboxamide

IUPAC Name

6-bromo-N-(2-morpholin-4-ylethyl)-2-(4-propoxyphenyl)quinoline-4-carboxamide

Molecular Formula

C25H28BrN3O3

Molecular Weight

498.4 g/mol

InChI

InChI=1S/C25H28BrN3O3/c1-2-13-32-20-6-3-18(4-7-20)24-17-22(21-16-19(26)5-8-23(21)28-24)25(30)27-9-10-29-11-14-31-15-12-29/h3-8,16-17H,2,9-15H2,1H3,(H,27,30)

InChI Key

POJQZFHAZKJYQG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCCN4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.